N-((1-cyclopentylpiperidin-4-yl)methyl)-4-propylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-cyclopentylpiperidin-4-yl)methyl)-4-propylbenzenesulfonamide, also known as CPP-109, is a promising drug candidate for the treatment of addiction and other neurological disorders. This compound belongs to the class of molecules called piperidines, which have shown great potential in treating various neurological conditions.
Mécanisme D'action
N-((1-cyclopentylpiperidin-4-yl)methyl)-4-propylbenzenesulfonamide works by inhibiting the activity of an enzyme called histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression, and its inhibition by this compound leads to changes in the expression of genes involved in addiction and other neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including increased levels of a protein called brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. This compound has also been shown to increase the activity of certain neurotransmitters, such as dopamine, which are involved in addiction and other neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-((1-cyclopentylpiperidin-4-yl)methyl)-4-propylbenzenesulfonamide is its specificity for HDAC, which makes it a useful tool for studying the role of this enzyme in addiction and other neurological disorders. However, one limitation of this compound is its relatively short half-life, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on N-((1-cyclopentylpiperidin-4-yl)methyl)-4-propylbenzenesulfonamide, including the development of more potent and selective HDAC inhibitors, the investigation of this compound's potential use in treating other neurological disorders, and the exploration of this compound's mechanism of action at the molecular level.
In conclusion, this compound is a promising drug candidate for the treatment of addiction and other neurological disorders. Its specificity for HDAC and its ability to modulate the expression of genes involved in addiction make it a valuable tool for scientific research. Further studies are needed to fully understand the potential of this compound and to develop more effective treatments for addiction and other neurological disorders.
Méthodes De Synthèse
The synthesis of N-((1-cyclopentylpiperidin-4-yl)methyl)-4-propylbenzenesulfonamide involves several steps, starting with the reaction of piperidine with 4-chlorobenzyl chloride to form N-(4-chlorobenzyl)piperidine. This intermediate is then reacted with propylsulfonamide and sodium hydride to yield the final product, this compound.
Applications De Recherche Scientifique
N-((1-cyclopentylpiperidin-4-yl)methyl)-4-propylbenzenesulfonamide has been extensively studied for its potential use in treating addiction, particularly cocaine addiction. Studies have shown that this compound can reduce cocaine use and cravings in humans, making it a promising therapeutic option for this condition.
Propriétés
IUPAC Name |
N-[(1-cyclopentylpiperidin-4-yl)methyl]-4-propylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O2S/c1-2-5-17-8-10-20(11-9-17)25(23,24)21-16-18-12-14-22(15-13-18)19-6-3-4-7-19/h8-11,18-19,21H,2-7,12-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGQSAAMNMZHHBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.